molecular formula C12H16N2O2 B3872035 N'-(2-phenylacetyl)butanehydrazide

N'-(2-phenylacetyl)butanehydrazide

Cat. No.: B3872035
M. Wt: 220.27 g/mol
InChI Key: XTVATYUSRBUHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-Phenylacetyl)butanehydrazide is a hydrazide derivative characterized by a butane backbone linked to a 2-phenylacetyl group via a hydrazide (-NH-NH-CO-) moiety. Hydrazides are pivotal intermediates in synthesizing heterocyclic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

N'-(2-phenylacetyl)butanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-6-11(15)13-14-12(16)9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVATYUSRBUHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-phenylacetyl)butanehydrazide typically involves the reaction of phenylacetyl chloride with butanehydrazide under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane, with the addition of a base like pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or distillation to obtain the desired product.

Industrial Production Methods

Industrial production of N’-(2-phenylacetyl)butanehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified using large-scale recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(2-phenylacetyl)butanehydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenylacetic acid derivatives, while reduction can produce phenylethanol derivatives.

Scientific Research Applications

N’-(2-phenylacetyl)butanehydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(2-phenylacetyl)butanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Spectral Data of Selected Hydrazides
Compound Backbone Substituent Melting Point (°C) Key Spectral Features (FTIR/NMR) Reference
N'-(2-Phenylacetyl)butanehydrazide Butane 2-Phenylacetyl Not reported Anticipated: NH (~3245 cm⁻¹), C=O (~1679 cm⁻¹) -
N'-(2-Phenylacetyl)thiophene-2-carbohydrazide Thiophene 2-Phenylacetyl Not reported C=O (1647 cm⁻¹), S-C vibrations (665 cm⁻¹)
4-(2,5-Dimethylpyrrolyl)-N'-(2-phenylacetyl)benzohydrazide Benzene 2-Phenylacetyl, pyrrole 106–108 NH (3245 cm⁻¹), C=O (1679 cm⁻¹), aromatic C-H (3025 cm⁻¹)
N'-[4-Methoxybenzylidene]butanehydrazide Butane 4-Methoxybenzylidene 163–164 NH (3410 cm⁻¹), C=N (1620 cm⁻¹)

Key Observations :

  • Backbone Influence : Butanehydrazides (e.g., compound 5e in ) exhibit lower melting points (95–176°C) compared to aromatic benzohydrazides (106–108°C), likely due to reduced π-π stacking .
  • Substituent Effects : Electron-withdrawing groups (e.g., thiophene in ) enhance C=O stretching frequencies (~1647 cm⁻¹) compared to alkyl backbones (~1679 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-phenylacetyl)butanehydrazide
Reactant of Route 2
Reactant of Route 2
N'-(2-phenylacetyl)butanehydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.